![molecular formula C12H12FN3O B11873891 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a fluorophenyl group and a triazaspiro core makes this compound of particular interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a fluorophenyl-substituted hydrazine with a suitable cyclizing agent can yield the desired spirocyclic structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound in studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the triazaspiro core can modulate the compound’s overall stability and reactivity. These interactions can lead to the activation or inhibition of specific pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one can be compared with other spirocyclic compounds such as:
4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one: This compound shares a similar spirocyclic structure but differs in the functional groups attached, leading to different chemical and biological properties.
Spiromesifen: Another spirocyclic compound used as an acaricide, which has a different set of applications and mechanisms of action.
The uniqueness of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4
Propriétés
Formule moléculaire |
C12H12FN3O |
|---|---|
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C12H12FN3O/c13-9-3-1-2-8(6-9)10-11(17)16-12(15-10)4-5-14-7-12/h1-3,6,14H,4-5,7H2,(H,16,17) |
Clé InChI |
ZIOPXYUUBNBXHB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12NC(=O)C(=N2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



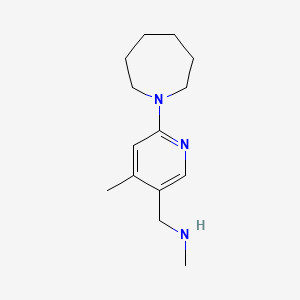
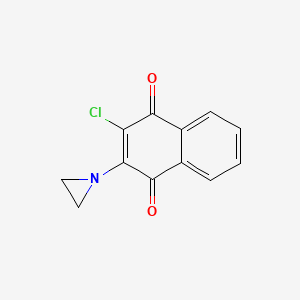

![2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11873845.png)
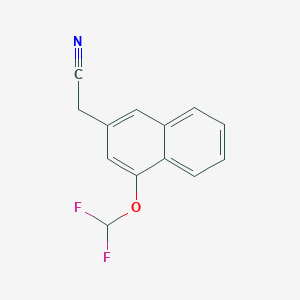
![7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11873862.png)
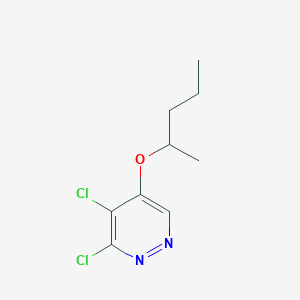
![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)
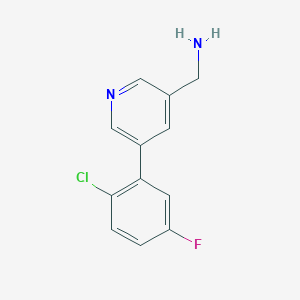



![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)
